![molecular formula C28H50NO7P B1265216 1-Arachidonoyl-sn-glycero-3-phosphocholine CAS No. 60701-99-7](/img/structure/B1265216.png)
1-Arachidonoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-arachidonoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 20:4 in which the acyl group at position 1 is (5Z,8Z,11Z,14Z)-icosatetraenoyl (arachidonoyl) and the hydroxy group at position 2 is unsubstituted. It has a role as a mouse metabolite. It derives from an arachidonic acid.
Scientific Research Applications
Role in Platelet-Activating Factor Synthesis
1-Arachidonoyl-sn-glycero-3-phosphocholine (1-Arachidonoyl-GPC) plays a critical role in the synthesis of platelet-activating factor (PAF) in human polymorphonuclear leukocytes. This process involves the metabolism of 1-O-alkyl-2-lyso-GPC to 1-O-alkyl-2-arachidonoyl-GPC, which upon stimulation, produces PAF and other metabolites, highlighting its significance in cellular signaling pathways related to inflammation and immune responses (Chilton et al., 1984).
Involvement in Phospholipase A2 Activity
The compound is a key substrate for phospholipase A2 (PLA2) activity, as demonstrated in studies involving human monocytic U937 cells. The specificity of PLA2 for the sn-2 position of arachidonic acid in 1-Arachidonoyl-GPC indicates its importance in the regulation of arachidonic acid metabolism, which is central to inflammatory and immune responses (Diez & Mong, 1990).
Source of Arachidonic Acid in Neutrophils
1-Arachidonoyl-GPC serves as a significant source of arachidonic acid in neutrophils, especially under the stimulation by calcium ionophore A23187. This function connects the metabolic pathways of arachidonate metabolites and PAF, providing insights into the mechanisms of cell activation and signaling (Swendsen et al., 1983).
Potential Therapeutic Target in Lung Injury and Inflammation
Oxidized forms of 1-Arachidonoyl-GPC, specifically oxidized PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), have been identified as potential therapeutic targets in lung injury and inflammation. Oxidized PAPC can exert both protective and detrimental effects on the pulmonary endothelium, highlighting its dual role in disease pathogenesis and treatment (Birukov & Oskolkova, 2019).
Role in Atherogenesis
Research has shown that oxidized arachidonic acid-containing phospholipids, including 1-Arachidonoyl-GPC, in mildly oxidized low-density lipoproteins can activate endothelial cells to bind monocytes, a critical step in atherogenesis. This suggests its involvement in the initiation of atherosclerotic processes (Watson et al., 1997).
Modulation of Phospholipase A2 and Arachidonic Acid Metabolism
1-Arachidonoyl-GPC is involved in various enzymatic pathways, such as phospholipase A2 activity in human platelets and macrophages, which plays a crucial role in modulating arachidonic acid metabolism and inflammatory responses (Kramer et al., 1986; Herrmann et al., 1986).
properties
CAS RN |
60701-99-7 |
---|---|
Product Name |
1-Arachidonoyl-sn-glycero-3-phosphocholine |
Molecular Formula |
C28H50NO7P |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h9-10,12-13,15-16,18-19,27,30H,5-8,11,14,17,20-26H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 |
InChI Key |
LAXQYRRMGGEGOH-JXRLJXCWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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